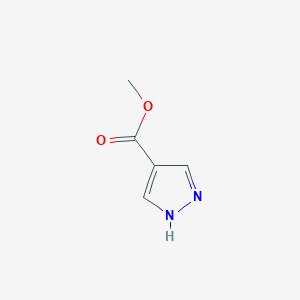

1H-Pirazol-4-carboxilato de metilo

Descripción general

Descripción

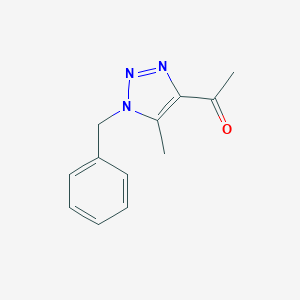

Methyl 1H-pyrazole-4-carboxylate is a versatile compound that serves as a precursor or intermediate in the synthesis of various pyrazole derivatives. These derivatives have been extensively studied due to their potential applications in coordination chemistry, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of methyl 1H-pyrazole-4-carboxylate derivatives often involves multi-step reactions. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . A green and convenient one-pot, multi-component synthesis in water was described for methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing an atom-economical and environmentally friendly approach .

Molecular Structure Analysis

The molecular structures of methyl 1H-pyrazole-4-carboxylate derivatives have been elucidated using various spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction . The crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also determined, revealing intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Methyl 1H-pyrazole-4-carboxylate derivatives undergo various chemical reactions to form complex structures. For instance, coordination polymers were constructed using these derivatives as bridging ligands with Zn(II) and Cd(II) ions . The reactivity of these compounds allows for the formation of diverse structures with potential applications in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1H-pyrazole-4-carboxylate derivatives have been investigated through experimental and theoretical methods. Thermal and luminescence properties were studied for coordination polymers derived from these compounds . Additionally, DFT calculations, Hirshfeld surface analysis, and antioxidant properties were evaluated for a novel pyrazole derivative . These studies provide insights into the stability, electronic structure, and potential applications of these compounds.

Case Studies

Several case studies highlight the utility of methyl 1H-pyrazole-4-carboxylate derivatives. The chiral nature of coordination polymers and their potential for enantioselective applications were demonstrated . The regioselectivity in alkylation and acylation reactions of pyrazole derivatives was also a significant finding, with implications for the design of targeted synthetic pathways . The green synthesis approach in water for pyrazole derivatives represents an advancement in sustainable chemistry .

Aplicaciones Científicas De Investigación

Síntesis de Aminoácidos Heterocíclicos

1H-Pirazol-4-carboxilato de metilo: sirve como precursor en la síntesis de nuevos aminoácidos heterocíclicos . Estos compuestos se sintetizan como formas de éster protegidas por N-Boc para su uso como bloques de construcción quirales y aquirales en el descubrimiento de fármacos. El proceso implica la conversión de ácidos carboxílicos de piperidina a ésteres β-ceto, seguido del tratamiento con dimetil acetal de N,N-dimetilformamida y reacciones posteriores para producir los compuestos objetivo.

Síntesis Orgánica y Desarrollo de Fármacos

El anillo de pirazol que se encuentra en This compound es un andamiaje crucial en química orgánica debido a su presencia en muchos compuestos biológicamente activos . Sus derivados se sintetizan para diversas aplicaciones, incluido el desarrollo de nuevos productos farmacéuticos. La versatilidad del anillo de pirazol permite la creación de compuestos con posibles propiedades antibacterianas, antiinflamatorias y anticancerígenas.

Marcos Metal-Orgánicos (MOF)

Este compuesto se utiliza en el diseño de MOF de pirazolato carboxilato . Estos marcos tienen aplicaciones en detección, catálisis, administración de fármacos y luminiscencia. El proceso de síntesis implica la creación de una red que combina la capacidad de coordinación del anillo de pirazol con la capacidad de enlace del grupo carboxilato.

Estudios de Actividad Biológica

This compound: los derivados exhiben una gama de actividades biológicas . Se estudian por sus propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas. Esto los hace valiosos para el desarrollo de nuevos tratamientos y terapias.

Síntesis de Compuestos Insecticidas

Se han sintetizado y evaluado derivados de This compound que contienen anillos de oxazol y tiazol por sus actividades insecticidas . Estos estudios implican la caracterización de los compuestos mediante RMN, espectrometría de masas y análisis elemental para determinar su eficacia contra diversas plagas.

Investigación de Propiedades Fotofísicas

Se investigan las propiedades fotofísicas de los derivados del pirazol, incluidos los derivados de This compound . Estas propiedades son esenciales para desarrollar materiales para aplicaciones electrónicas y fotónicas, como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas.

Mecanismo De Acción

Target of Action

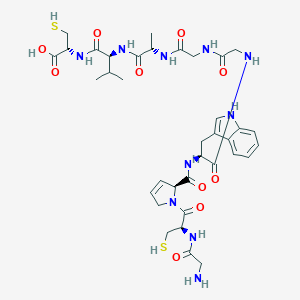

Methyl 1H-pyrazole-4-carboxylate, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary target of this compound is Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study suggests that it interacts with the active site ofLmPTR1 , a protein target in Leishmania, characterized by lower binding free energy . This interaction could potentially inhibit the function of the protein, leading to the death of the parasite.

Biochemical Pathways

It is known that pyrazole derivatives can interfere with various biological processes in parasites, such as dna synthesis, protein function, and metabolic pathways

Result of Action

The result of the action of Methyl 1H-pyrazole-4-carboxylate is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, respectively.

Safety and Hazards

While specific safety and hazard information for “Methyl 1H-pyrazole-4-carboxylate” is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTZKSMAJVLWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51105-90-9 | |

| Record name | Methyl 1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

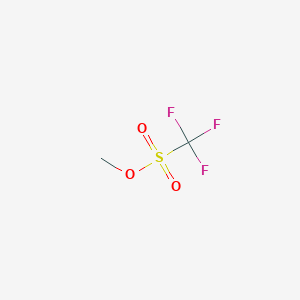

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)